2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide
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Overview
Description
2-(3-Bromobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives. The presence of a bromobenzamido group and a carboxamide group in the structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-bromobenzoyl chloride, which is then reacted with N-methylthiophene-3-carboxamide in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamido derivatives, while coupling reactions can produce complex thiophene-based molecules.
Scientific Research Applications
2-(3-Bromobenzamido)-N-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The bromobenzamido group can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer processes, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzamide: A simpler analog with similar biological activities.
Thiazole-5-carboxylic acid derivatives: These compounds share structural similarities and exhibit potent biological activities.
Uniqueness
2-(3-Bromobenzamido)-N-methylthiophene-3-carboxamide is unique due to the combination of the bromobenzamido group and the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-15-12(18)10-5-6-19-13(10)16-11(17)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFAHFDBQVHEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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